Phenyl chloromethanesulfonate
Overview
Description
Phenyl chloromethanesulfonate is an organic compound with the molecular formula C7H7ClO3S. It is a sulfonate ester derived from chloromethanesulfonic acid and phenol. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl chloromethanesulfonate can be synthesized through the reaction of chloromethanesulfonyl chloride with phenol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5OH+ClCH2SO2Cl→C6H5OCH2SO2Cl+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Phenyl chloromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions where the chloromethanesulfonate group is replaced by a nucleophile. Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form phenol and chloromethanesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: This reaction can be carried out under acidic or basic conditions, with water or aqueous sodium hydroxide as the reagent.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as phenyl azide, phenyl thiocyanate, and phenylamine can be formed.
Hydrolysis: The major products are phenol and chloromethanesulfonic acid.
Scientific Research Applications
Phenyl chloromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of phenyl chloromethanesulfonate involves its reactivity as an electrophile. The chloromethanesulfonate group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Benzyl Chloromethanesulfonate: Similar in structure but with a benzyl group instead of a phenyl group.
Methyl Chloromethanesulfonate: Contains a methyl group instead of a phenyl group.
Ethyl Chloromethanesulfonate: Contains an ethyl group instead of a phenyl group.
Uniqueness: Phenyl chloromethanesulfonate is unique due to its phenyl group, which imparts distinct reactivity and properties compared to its analogs. The phenyl group can participate in additional reactions, such as electrophilic aromatic substitution, which is not possible with the methyl or ethyl analogs.
Properties
IUPAC Name |
phenyl chloromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c8-6-12(9,10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSNYNWVSABRAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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